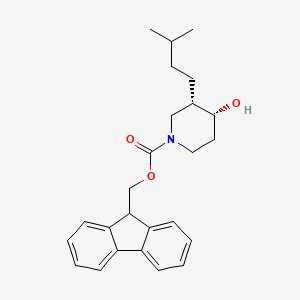
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenyl group attached to a piperidine ring, which is further substituted with a hydroxy group and an isopentyl chain. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first prepare the piperidine ring with the desired stereochemistry This can be achieved through asymmetric synthesis or chiral resolution techniques
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluorenyl group may produce a more saturated hydrocarbon.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate: Another fluorenyl-substituted compound with different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorenyl structure but different pharmacological properties.
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead compound for drug development.
Propiedades
Fórmula molecular |
C25H31NO3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (3S,4R)-4-hydroxy-3-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-17(2)11-12-18-15-26(14-13-24(18)27)25(28)29-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24,27H,11-16H2,1-2H3/t18-,24+/m0/s1 |
Clave InChI |
XGBGGWQMIJXALP-MHECFPHRSA-N |
SMILES isomérico |
CC(C)CC[C@H]1CN(CC[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)CCC1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
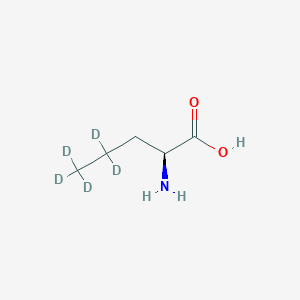

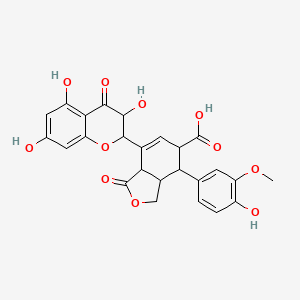
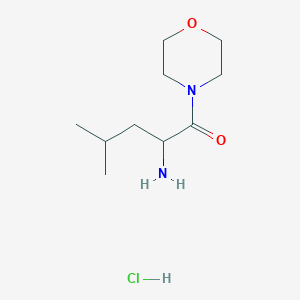

![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
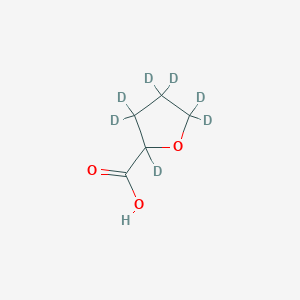

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
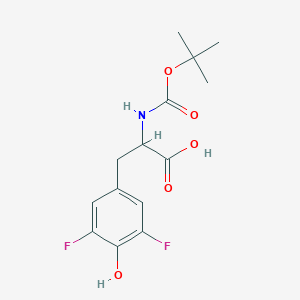
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
